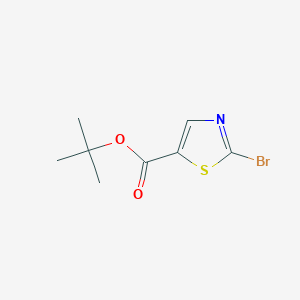

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate

Description

tert-Butyl 2-bromo-1,3-thiazole-5-carboxylate (C₈H₁₀BrNO₂S, MW 264.14 g/mol) is a brominated thiazole derivative featuring a tert-butyl ester group at position 5 and a bromine atom at position 2 of the heterocyclic ring . This compound serves as a versatile building block in medicinal and organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, where the bromine atom enables further functionalization . Its tert-butyl ester group enhances steric bulk and stability compared to smaller esters (e.g., ethyl or methyl), reducing hydrolysis rates under acidic or basic conditions .

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

tert-butyl 2-bromo-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H10BrNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 |

InChI Key |

MEZLOYVAFCFMCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alcohol.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include tert-butyl 2-amino-1,3-thiazole-5-carboxylate and tert-butyl 2-alkoxy-1,3-thiazole-5-carboxylate.

Oxidation: Products include tert-butyl 2-bromo-1,3-thiazole-5-sulfoxide and tert-butyl 2-bromo-1,3-thiazole-5-sulfone.

Reduction: Products include tert-butyl 2-bromo-1,3-thiazolidine-5-carboxylate.

Scientific Research Applications

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

Ethyl 4-Bromo-2-(Methylsulfanyl)-1,3-thiazole-5-carboxylate

- Structure : Bromine at position 4, methylsulfanyl (SCH₃) at position 2, ethyl ester at position 3.

- Molecular Formula: C₇H₈BrNO₂S₂ (MW 290.23 g/mol).

- Comparison :

tert-Butyl N-(5-Bromothiazol-2-yl)carbamate

- Structure : Bromine at position 5, carbamate (Boc-protected amine) at position 2.

- Molecular Formula : C₈H₁₁BrN₂O₂S (MW 279.16 g/mol).

- Comparison :

Ethyl 4-Hydroxy-2-Phenyl-1,3-thiazole-5-carboxylate

- Structure : Hydroxyl group at position 4, phenyl at position 2, ethyl ester at position 4.

- Molecular Formula: C₁₂H₁₁NO₃S (MW 249.29 g/mol).

- Demonstrated antimicrobial activity in contrast to the target compound’s role as a synthetic intermediate .

Saturation and Reactivity Modifications

3-Ethyl-2-Ethylimino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester

- Structure: Partially saturated thiazole ring (2,3-dihydro), ethylimino group at position 2.

- Molecular Formula : C₁₁H₁₇N₂O₂S (MW 257.33 g/mol).

- Comparison: Dihydrothiazole’s reduced aromaticity lowers thermal stability but increases flexibility for conformational interactions. Ethylimino group introduces basicity, enabling pH-dependent reactivity absent in the fully aromatic target compound .

Functional Group Additions for Diversification

tert-Butyl 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

- Structure: Aminoethyl substituent at position 2, methyl at position 4, tert-butyl ester at position 5.

- Molecular Formula : C₁₁H₁₈N₂O₂S (MW 242.3 g/mol).

- Comparison: Aminoethyl group introduces a primary amine for further derivatization (e.g., amide bond formation), expanding utility in peptide-mimetic drug design. Increased polarity from the amine enhances aqueous solubility relative to the brominated target compound .

Data Table: Key Properties of Compared Compounds

Biological Activity

Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate is a member of the thiazole family, which is known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features that may confer various biological effects. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10BrN2O2S and a molecular weight of approximately 265.14 g/mol. The compound includes a bromine atom at the 2-position of the thiazole ring and a tert-butyl ester functional group, which enhances its solubility and reactivity.

The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives are known to inhibit various enzymes, including proteases and kinases, which play crucial roles in cellular functions. For instance, studies indicate that these compounds can disrupt biochemical pathways by binding to the active sites of enzymes, thereby inhibiting their activity .

- Cellular Effects : The compound influences cellular processes such as gene expression and cell signaling pathways. Research shows that thiazoles can alter cellular metabolism and induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example:

- Inhibition of Cancer Cell Proliferation : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .

- Selectivity Against Cancer Cells : Compounds structurally similar to this compound have been tested for selectivity against cancer cells compared to normal cells. For instance, certain derivatives have shown higher potency against neoplastic cells while exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Activity

Thiazole derivatives also exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

Q & A

Q. What are the typical synthetic routes for tert-butyl 2-bromo-1,3-thiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves esterification of 2-bromo-1,3-thiazole-5-carboxylic acid with tert-butanol using dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Reactions are conducted under anhydrous conditions at room temperature to maximize yield and purity. Purification via column chromatography or recrystallization ensures product integrity. This approach is analogous to the synthesis of its chloro analog .

Q. How is this compound characterized in research settings?

- Methodological Answer : Characterization employs:

Q. What are common chemical reactions involving this compound?

- Methodological Answer : Key reactions include:

- Nucleophilic substitution : Bromine at the 2-position reacts with amines (e.g., methylamine), thiols, or alkoxides in polar aprotic solvents (DMF/DMSO) at elevated temperatures .

- Oxidation : The thiazole ring can be oxidized to sulfoxides/sulfones using H₂O₂ or m-CPBA.

- Ester reduction : LiAlH₄ or NaBH₄ reduces the carboxylate to alcohols/aldehydes .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the bromo position for regioselectivity?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may require inert atmospheres to prevent decomposition.

- Catalyst screening : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous bromo-thiazole derivatives .

- Monitoring : Use TLC or HPLC to track reaction progress and minimize byproducts .

Q. How should contradictions in reported biological activity data be addressed?

- Methodological Answer : Contradictions may arise from:

- Compound stability : Degradation over time (e.g., hydrolysis of the ester group) reduces bioactivity. Store under anhydrous conditions at –20°C .

- Assay variability : Standardize cell lines, exposure times, and dosages.

- Metabolite analysis : LC-MS/MS identifies active metabolites or degradation products influencing results.

Q. What role does the bromo substituent play in reactivity compared to chloro analogs?

- Methodological Answer : The bromo group:

- Enhances electrophilicity due to lower electronegativity vs. chlorine, facilitating nucleophilic substitution.

- Increases molecular weight/polarizability , affecting binding interactions in biological assays.

- Alters crystallographic packing due to larger atomic radius, potentially influencing solid-state reactivity .

Q. How can computational modeling aid in predicting reactivity or binding modes?

- Methodological Answer :

- DFT calculations : Map electron density to identify reactive sites (e.g., bromine for substitution, thiazole ring for π-π interactions).

- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina.

- MD simulations : Assess stability of ligand-protein complexes over time.

Handling Methodological Challenges

Q. What precautions are critical for maintaining compound integrity during storage?

- Methodological Answer :

- Storage : In airtight containers under argon at –20°C to prevent hydrolysis.

- Handling : Use glove boxes for moisture-sensitive reactions.

- Stability testing : Periodic NMR or HPLC analysis to detect degradation .

Q. How can researchers resolve low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate purification : Flash chromatography after each step removes impurities.

- Optimize stoichiometry : Use 1.2–1.5 equivalents of tert-butanol to drive esterification.

- Catalyst tuning : Explore alternative coupling agents (e.g., EDCI/HOBt) for challenging steps .

Data Analysis and Reporting

Q. How should crystallographic data be analyzed and reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.